molecular formula C26H25N3O3 B12378383 Tubulin polymerization-IN-51

Tubulin polymerization-IN-51

Cat. No.: B12378383
M. Wt: 427.5 g/mol
InChI Key: FDUXZHHJHXWVRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-51 is a compound known for its ability to inhibit tubulin polymerization. Tubulin is a protein that plays a critical role in maintaining cellular structure and facilitating cell division. Inhibiting tubulin polymerization has been shown to be an effective strategy for inhibiting the proliferation of cancer cells . This compound exhibits an IC50 range of 2.55 - 17.89 μM against SK-Mel-28 cells, making it a potent compound in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin polymerization-IN-51 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of indole-3-glyoxylamide as a starting material, which undergoes various chemical transformations to yield the final product . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-51 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical and biological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to Tubulin polymerization-IN-51 in their ability to inhibit tubulin polymerization. These include:

Uniqueness

This compound is unique in its specific binding affinity and potency against certain cancer cell lines. Its distinct chemical structure allows for targeted inhibition of tubulin polymerization, making it a valuable tool in cancer research and drug development .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-methoxy-4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]ethanone

InChI

InChI=1S/C26H25N3O3/c1-17-7-9-21-22(13-17)28-26(27-21)19-8-10-23(24(14-19)31-2)32-16-25(30)29-12-11-18-5-3-4-6-20(18)15-29/h3-10,13-14H,11-12,15-16H2,1-2H3,(H,27,28)

InChI Key

FDUXZHHJHXWVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC(=C(C=C3)OCC(=O)N4CCC5=CC=CC=C5C4)OC

Origin of Product

United States

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